2',3,4-Trihydroxychalcone
Overview
Description
2’,3,4-Trihydroxychalcone is a chemical compound with the molecular formula C15H12O4 . It has an average mass of 256.253 Da and a monoisotopic mass of 256.073547 Da . It is also known as an estrogen receptor alpha (ERα) ligand .
Synthesis Analysis
Chalcones, including 2’,3,4-Trihydroxychalcone, are important secondary metabolites of plants that belong to the flavonoid family . They can be synthesized from 3,4-dimethoxycinnamic acid . The structure-activity relationship study suggests that the 2’,4’,6’-trihydroxyl substructure in the chalcone skeleton is efficacious for the inhibition of tyrosinase activity .Molecular Structure Analysis
The molecular structure of 2’,3,4-Trihydroxychalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 500.7±50.0 °C at 760 mmHg, and a flash point of 270.7±26.6 °C .Physical And Chemical Properties Analysis
2’,3,4-Trihydroxychalcone has several physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a boiling point of 500.7±50.0 °C at 760 mmHg, and a flash point of 270.7±26.6 °C . It also has a molar refractivity of 72.8±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 185.1±3.0 cm3 .Scientific Research Applications
Tyrosinase Inhibition : A study by Nishida Jun, G. Hong, and Kawabata Jun (2007) synthesized various hydroxychalcones, including 2',4',6'-trihydroxychalcone, and examined their tyrosinase inhibitory activity. They found that certain hydroxychalcones, including 2',4',6'-trihydroxychalcone, exhibited high inhibitory effects on tyrosinase, suggesting their potential use in treating conditions like hyperpigmentation or as agents in skin-whitening products (Nishida, Hong, & Kawabata, 2007).
Photooxygenation Studies : Wong (1987) conducted research on the photooxygenation of 2',4,4'-trihydroxychalcone, identifying it as a product from peroxidase-catalyzed oxidation, offering insights into the chemical processes and potential applications in areas like dye-sensitized photooxygenation (Wong, 1987).
Antioxidant and Antiproliferative Activities : Rossi et al. (2013) investigated the antioxidant behavior of 2'-hydroxychalcones, including 2,2',5'-trihydroxychalcone. They found significant antioxidant activity and selective antiproliferative effects against leukemic cells, indicating potential applications in treating oxidative stress-related diseases and certain types of cancer (Rossi et al., 2013).
Natural Source Identification : Pablo Chacón Morales, Carolina Santiago Dugarte, and Juan Manuel Amaro Luis (2018) identified 2',3,4-trihydroxychalcone in Stevia lucida, marking the first report of chalcones in the Stevia genus. This discovery expands the understanding of natural sources of chalcones and their potential applications (Morales, Dugarte, & Luis, 2018).
Antidepressant Activity : A study by Sui et al. (2011) synthesized 2',4',6'-trihydroxychalcone derivatives and evaluated their antidepressant activities. They observed significant antidepressant effects, suggesting the potential use of these compounds in the treatment of depression (Sui et al., 2011).
Application in Food Industry : Alsufiani and Ashour (2021) investigated the effectiveness of 2,4,4'-trihydroxychalcone as a natural antioxidant in sunflower oil, finding it to be an effective alternative to synthetic antioxidants, indicating its potential application in enhancing the oxidative stability of edible oils (Alsufiani & Ashour, 2021).
Obesity-Related Enzyme Inhibition : In 2023, Alsufiani et al. studied the inhibitory effects of 2,4,4'-trihydroxychalcone on enzymes related to obesity, demonstrating its potential as an agent in managing obesity-related conditions (Alsufiani et al., 2023).
Safety And Hazards
Future Directions
2’,3,4-Trihydroxychalcone has potential for long-term therapy in menopausal hormone therapy (MHT) due to its ability to modulate ERα-mediated responses . It may improve the safety profile of MHT by reprogramming the actions of estradiol (E2) to regulate unique genes . This compound represents a new class of ERα reprogramming drugs that can potentially be combined with existing estrogens to produce a safer MHT regimen .
properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12-4-2-1-3-11(12)13(17)7-5-10-6-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYVAIWGYVDYHN-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3,4-Trihydroxychalcone | |
CAS RN |
6272-43-1 | |
Record name | 2',3,4-Trihydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3,4-TRIHYDROXYCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2054N324R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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